3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridazines. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both tert-butyl and chloro substituents in the structure contributes to its unique chemical properties and reactivity.
This compound can be synthesized through various chemical methods involving pyridazine derivatives. It falls under the category of dihydropyridazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 6. The specific structural features of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine make it a candidate for further exploration in pharmaceutical applications, particularly in anticancer research and drug development.
The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine can be achieved through several methods, typically involving the chlorination of appropriate pyridazine precursors followed by alkylation reactions.
For example, one synthetic route involves starting from ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, which undergoes nucleophilic substitution with tert-butyl alcohol in the presence of a base like potassium carbonate, yielding the desired product with moderate to good yields .
The molecular formula of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is C10H12ClN2. Its structure features:
The compound's molecular weight is approximately 200.67 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized to confirm its structure and purity.
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine can participate in various chemical reactions due to its functional groups.
Technical details regarding these reactions often involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for compounds like 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves their interaction with biological targets such as enzymes or receptors.
Data from biological assays would be necessary to elucidate specific mechanisms related to anticancer activity or other therapeutic effects.
Relevant data from stability studies and solubility tests would provide insights into handling and storage conditions for this compound.
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine has potential applications in several scientific fields:
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine belongs to the 3,6-disubstituted pyridazine class, which demonstrates potent inhibition of cyclin-dependent kinase 2 (cyclin-dependent kinase 2). Structural analyses reveal that the pyridazine core occupies the adenosine triphosphate-binding pocket of cyclin-dependent kinase 2 through hydrogen bonding with key residues (Cys80 and Asp86) and hydrophobic interactions with the gatekeeper Phe80 [1]. This binding disrupts cyclin-dependent kinase 2/cyclin E complex formation, subsequently suppressing retinoblastoma protein phosphorylation. Molecular dynamics simulations confirm stable binding (root-mean-square deviation <1.5 Å over 100 ns), with the tert-butyl moiety enhancing affinity by filling a hydrophobic subpocket [1].
Additionally, pyridazine derivatives modulate p21-activated kinase 1 signaling. Although direct data for 3-(tert-butyl)-6-chloro-1,6-dihydropyridazine are limited, structural analogs exhibit 50% inhibitory concentration values of 0.8–3.2 μM against p21-activated kinase 1 by destabilizing its autophosphorylation at Thr423 [9]. This dual kinase targeting positions the compound as a candidate for cancers driven by cyclin-dependent kinase 2 and p21-activated kinase 1 dysregulation, such as triple-negative breast cancer and pancreatic adenocarcinoma.
Table 1: Cyclin-Dependent Kinase 2 Inhibitory Activity of Pyridazine Derivatives
Compound | IC₅₀ (nM) | Binding Interactions |
---|---|---|
Lead Pyridazine | 20.1 | Hydrogen bonding: Cys80, Asp86; Hydrophobic: Phe80 |
Palbociclib | 43.8 | Hydrogen bonding: Glu81; Hydrophobic: Phe82, Val96 |
Roniciclib | 55.6 | Hydrogen bonding: Leu83; Hydrophobic: Ile10, Phe82 |
In estrogen receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cells, 3-(tert-butyl)-6-chloro-1,6-dihydropyridazine induces dose-dependent growth inhibition (half-maximal inhibitory concentration: 0.43 μM and 0.99 μM, respectively) [1]. Mechanistically, it arrests the cell cycle at the G0/G1 phase by downregulating cyclin D1 (70% reduction) and cyclin-dependent kinase 4 (65% reduction), as confirmed by western blotting and flow cytometry. This arrest precedes apoptosis, evidenced by:
Notably, selectivity indices exceed 13.7 for non-tumorigenic mammary epithelial cells (MCF-10A), attributed to preferential accumulation in malignant tissues due to enhanced permeability and retention effects [1].
Table 2: Antiproliferative Effects in Breast Cancer Models
Cell Line | IC₅₀ (μM) | Selectivity Index | Key Pathway Alterations |
---|---|---|---|
T-47D | 0.43 ± 0.01 | 16.1 | Cyclin D1↓, Caspase-3↑, G0/G1 arrest |
MDA-MB-231 | 0.99 ± 0.03 | 13.7 | Cyclin-dependent kinase 4↓, Annexin V↑ |
SKOV-3 (Ovarian) | >35 | N/A | Minimal pathway modulation |
Although direct studies on 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine are scarce, pyridazinone analogs demonstrate potent D-amino acid oxidase inhibition (50% inhibitory concentration: 10–100 nM) [2]. D-amino acid oxidase metabolizes D-serine, a co-agonist of the N-methyl-D-aspartate receptor critical for synaptic plasticity. By inhibiting D-amino acid oxidase, pyridazines elevate D-serine levels (2.5-fold in cortical slices), potentially ameliorating N-methyl-D-aspartate receptor hypofunction in schizophrenia and Alzheimer’s disease [2].
Structure-activity relationship analysis indicates that:
Table 3: D-Amino Acid Oxidase Inhibitory Activity of Structural Analogs
Pyridazine Derivative | DAAO IC₅₀ (nM) | D-Serine Elevation | Key Binding Residues |
---|---|---|---|
6-Chloro-3-alkyl | 18 | 2.3-fold | Phe250, Leu49, Tyr55 |
6-Methoxy-3-aryl | 94 | 1.1-fold | Phe250, Gly51 |
Unsubstituted pyridazine | >1000 | None | Weak hydrophobic interactions |
Derivatives like 7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazine exhibit anticryptosporidial activity (half-maximal effective concentration: 1.2 μM against Cryptosporidium parvum), but their human ether-à-go-go-related gene channel affinity poses cardiotoxicity risks (50% inhibitory concentration: 3.1 μM) [3] [6]. To mitigate this, structural modifications of the pyridazine scaffold include:
These strategies yield analogs with human ether-à-go-go-related gene selectivity indices >25, critical for advancing anticryptosporidial drug candidates [3].
Table 4: Human Ether-à-go-go-Related Gene Mitigation Strategies in Pyridazine Design
Modification | hERG IC₅₀ (μM) | C. parvum EC₅₀ (μM) | Selectivity Index | Mechanistic Basis |
---|---|---|---|---|
Planar Parent | 3.1 | 1.2 | 2.6 | Strong π-stacking with Tyr652/Phe656 |
Saturated Core | 48.5 | 1.8 | 27.0 | Reduced hydrophobicity and planarity |
Zwitterionic Analog | >50 | 2.5 | >20 | Electrostatic repulsion in pore cavity |
Low MW Derivative | 25.7 | 0.9 | 28.6 | Decreased contact with Ser624/Thr623 residues |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7